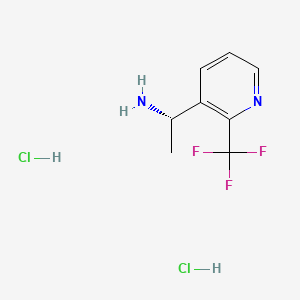

(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride: is a chemical compound that contains a trifluoromethyl group attached to a pyridine ring, which is further substituted with an ethan-1-amine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)pyridine-3-carbaldehyde as the starting material.

Reduction Reaction: The aldehyde group is reduced to an amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent may be employed.

Dihydrochloride Formation: The free amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride: undergoes various types of chemical reactions:

Oxidation: The amine group can be oxidized to form a nitro compound using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine (Br2) or acyl chlorides.

Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4, HNO3, heat.

Reduction: LiAlH4, ether solvent, low temperature.

Substitution: Br2, acyl chlorides, FeBr3 catalyst.

Nucleophilic Substitution: Alkyl halides, polar aprotic solvents.

Major Products Formed:

Nitro Compound: From oxidation of the amine group.

Methyl Group: From reduction of the trifluoromethyl group.

Substituted Pyridine: From electrophilic substitution reactions.

Amides: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural features make it a candidate for various medicinal applications, particularly as a potential therapeutic agent. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, the incorporation of the trifluoromethyl group has been linked to enhanced activity against certain bacterial strains.

Case Study : A study published in Molecules evaluated the antimicrobial efficacy of various thiopyrimidine derivatives, revealing that compounds with trifluoromethyl substitutions showed significant inhibition against Gram-positive bacteria .

Anticancer Research

The compound's potential as an anticancer agent is noteworthy. Pyridine derivatives have been shown to inhibit various kinases involved in cancer progression.

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology due to its ability to cross the blood-brain barrier. Research into similar compounds has indicated possible anxiolytic and sedative effects.

CNS Activity

Studies have shown that pyridine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for anxiety and depression disorders.

Synthesis and Derivatives

The synthesis of (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride involves straightforward chemical reactions that can be tailored to produce various derivatives with enhanced biological activity.

Synthetic Pathways

A recent publication described methods for synthesizing new thiopyrimidine-benzenesulfonamide compounds, which included the use of similar pyridine derivatives as starting materials . This highlights the versatility of this compound in generating novel therapeutic agents.

Summary Table of Applications

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with biological targets more effectively.

Pathways Involved: The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular signaling pathways.

Comparaison Avec Des Composés Similaires

2-(Trifluoromethyl)pyridine-3-carbaldehyde

2-(Trifluoromethyl)pyridine-3-ol

2-(Trifluoromethyl)pyridine-3-carboxylic acid

Uniqueness: The presence of the ethan-1-amine group and the specific stereochemistry of the (S)-enantiomer make this compound distinct in its chemical and biological properties.

Activité Biologique

(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride is a compound with significant potential in various biological applications. Its molecular formula is C8H10ClF3N2, and it has garnered attention for its unique structure, which includes a trifluoromethyl group that enhances its biological activity and pharmacokinetic properties. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClF3N2 |

| Molecular Weight | 226.63 g/mol |

| CAS Number | 2828439-90-1 |

| IUPAC Name | This compound |

The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with an ethanamine group. This configuration contributes to its lipophilicity and metabolic stability, making it suitable for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's affinity for these targets, leading to significant downstream effects in cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound may have applications in treating diseases such as cancer and neurological disorders. Its potential as an enzyme inhibitor has been particularly noted in studies focusing on neutral sphingomyelinase 2 (nSMase2), where it has shown promising results in inhibiting enzyme activity linked to neurodegenerative conditions .

Case Studies and Research Findings

- Inhibition of nSMase2 : A study highlighted the efficacy of this compound as an nSMase2 inhibitor, demonstrating significant inhibition in vitro and in vivo models of Alzheimer's disease . The compound exhibited favorable pharmacokinetic properties, including substantial brain penetration.

- Antibacterial Activity : Preliminary research has suggested that compounds structurally related to this compound possess antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 11 nM to 180 nM against various strains, indicating strong antibacterial activity at low concentrations .

- Structure–Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the biological activity of this compound and its analogs. These studies have revealed critical insights into how modifications to the structure can enhance potency against specific targets while minimizing toxicity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was performed:

| Compound Name | Activity Type | MIC Values (nM) |

|---|---|---|

| This compound | nSMase2 Inhibition | N/A |

| Related Trifluoromethyl Pyridine Derivative | Antibacterial | 11 - 180 |

| Other Pyridine Compounds | Various Biological Activities | Varies |

This table illustrates the distinct biological activities associated with different derivatives and highlights the potential for further exploration of this compound.

Propriétés

IUPAC Name |

(1S)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c1-5(12)6-3-2-4-13-7(6)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBLXCMZUMLHBL-XRIGFGBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(N=CC=C1)C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.